1,2-Diphenylethyl pyrrolidine-1-carbodithioate
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Overview
Description
1,2-Diphenylethyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form coordination complexes with various transition metals. The structure of this compound includes a pyrrolidine ring attached to a 1,2-diphenylethyl group and a carbodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization or distillation to obtain pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Disulfides: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,2-Diphenylethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include:
Metal Ion Chelation: Binding to metal ions, which can inhibit metal-dependent enzymes.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylethyl pyrrolidine-1-carbodithioate
- 1,2-Diphenylethyl piperidine-1-carbodithioate
- 1,2-Diphenylethyl morpholine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogues with different heterocyclic rings.
Properties
CAS No. |
65689-01-2 |
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Molecular Formula |
C19H21NS2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1,2-diphenylethyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C19H21NS2/c21-19(20-13-7-8-14-20)22-18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2 |
InChI Key |
VCVVFMUSMXVGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)SC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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